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molecular formula C6H9BrO B1249149 2-Bromocyclohexanone CAS No. 822-85-5

2-Bromocyclohexanone

Cat. No. B1249149
M. Wt: 177.04 g/mol
InChI Key: KDXYEWRAWRZXFT-UHFFFAOYSA-N
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Patent
US05795986

Procedure details

A mixture of 2-[(2,6-di-(1-pyrrolidinyl)pyrimidin-4-yl)amino]ethanol (VI, Example1, 5.55 g), 2-bromocyclohexanone (3.54 g), N,N-diisopropylethylamine (2.65 g) and acetonitrile (60 mL) is heated at reflux for 44 hr. The reaction mixture is cooled to 20°-25° and concentrated under reduced pressure. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate solution. The organic phase is dried over sodium sulfate, filtered, and concentrated. Chromatography (silica gel, 2.5% acetone/chloroform) gives the title compound, NMR (CDCl3) 7.64, 4.05, 3.91, 3.67, 3.55, 2.72, 2.56, 2.0-1.7 δ; MS (m/z) calc'd=355.2372, found=355.2368.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[C:10]([NH:12][CH2:13][CH2:14][OH:15])[CH:9]=[C:8]([N:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C:23]1=O.C(N(CC)C(C)C)(C)C>C(#N)C>[OH:15][CH2:14][CH2:13][N:12]1[C:23]2[CH2:24][CH2:25][CH2:26][CH2:27][C:22]=2[C:9]2[C:8]([N:16]3[CH2:17][CH2:18][CH2:19][CH2:20]3)=[N:7][C:6]([N:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)=[N:11][C:10]1=2

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
N1(CCCC1)C1=NC(=CC(=N1)NCCO)N1CCCC1
Name
Quantity
3.54 g
Type
reactant
Smiles
BrC1C(CCCC1)=O
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 44 hr
Duration
44 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25°
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between methylene chloride and aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCN1C2=C(C=3CCCCC13)C(=NC(=N2)N2CCCC2)N2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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